An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 109 for PROTAC Synthesis
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 109 for PROTAC Synthesis
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 109, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, this conjugate is utilized in the creation of a PROTAC targeting Son of sevenless homolog 1 (SOS1), a key protein in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the properties, synthesis, and application of this conjugate.
Introduction to E3 Ligase Ligand-linker Conjugate 109
E3 Ligase Ligand-linker Conjugate 109 is a pre-formed molecule that combines an E3 ligase ligand with a linker, designed for the efficient synthesis of PROTACs. Its primary application is in the generation of the PROTAC SOS1 degrader, HY-161636.[1] By providing a ready-to-use E3 ligase-linker component, it streamlines the synthetic process, requiring only the attachment of a warhead that targets the protein of interest, in this case, SOS1.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2][3] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
The table below summarizes the known properties of E3 Ligase Ligand-linker Conjugate 109.
| Property | Value | Reference |
| CAS Number | 2911613-55-1 | [1] |
| Molecular Formula | C23H29N3O4 | [1] |
| Molecular Weight | 411.49 g/mol | [1] |
| Application | Synthesis of PROTAC SOS1 degrader (HY-161636) | [1] |
Role in PROTAC-mediated Degradation of SOS1
SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are central to various signaling pathways that control cell growth, proliferation, and survival. Dysregulation of the RAS-SOS1 signaling axis is a hallmark of many cancers, making SOS1 an attractive therapeutic target.
The PROTAC synthesized from Conjugate 109 is designed to induce the degradation of SOS1. The following diagram illustrates the general mechanism of this PROTAC.
Caption: Mechanism of SOS1 degradation by a PROTAC synthesized from Conjugate 109.
Synthesis and Experimental Protocols
While the specific details for the synthesis of E3 Ligase Ligand-linker Conjugate 109 and its subsequent conjugation to a SOS1 warhead are proprietary and detailed in patent WO2024083257A1 (which is not publicly accessible in full), a general and chemically plausible workflow can be outlined. This process typically involves the coupling of the pre-formed E3 ligase-linker conjugate to the target protein ligand.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a PROTAC.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Generalized Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a common method for the final step in PROTAC synthesis, where a pre-formed E3 ligase ligand-linker conjugate with a terminal amine is coupled to a target protein ligand (warhead) bearing a carboxylic acid.
Materials:
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E3 Ligase Ligand-linker Conjugate with terminal amine (1.0 equivalent)
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Warhead-COOH (1.1 equivalents)
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HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
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DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
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Anhydrous Dimethylformamide (DMF)
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Standard laboratory glassware for organic synthesis
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High-Performance Liquid Chromatography (HPLC) for purification
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Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.1 eq) in anhydrous DMF.
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Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
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Coupling: Add a solution of the E3 Ligase Ligand-linker Conjugate with a terminal amine (1.0 eq) in anhydrous DMF to the reaction mixture.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
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Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
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Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Quantitative Data for SOS1 PROTACs
Due to the inaccessibility of the primary patent literature for HY-161636, specific quantitative data for a PROTAC synthesized from Conjugate 109 is not available. However, the following table presents representative data from published studies on other SOS1-targeting PROTACs to provide a context for the expected potency and efficacy.
| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-1 | Not specified in abstract | Various KRAS mutant cells | 98.4 | >90 (inferred) | |
| SIAIS562055 | CRBN | MIA PaCa-2 (KRAS G12C) | ~10-100 (estimated from graph) | >90 | |
| Compound 23 | Not specified in abstract | KRAS-driven cancer cells | Not specified | Efficient degradation | [3] |
| Compound 9d | VHL | Not specified | Not specified | 56-92 |
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DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
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Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
E3 Ligase Ligand-linker Conjugate 109 represents a valuable tool for the streamlined synthesis of PROTACs targeting the oncoprotein SOS1. Its pre-conjugated nature simplifies the synthetic workflow, enabling researchers to focus on the development and optimization of the target-binding warhead. While specific performance data for PROTACs derived from this particular conjugate are not publicly available, the broader literature on SOS1 degraders suggests that this approach holds significant promise for the development of novel cancer therapeutics. Further research and disclosure of data from the primary patent will be crucial to fully understand the potential of this specific building block in the rapidly advancing field of targeted protein degradation.
